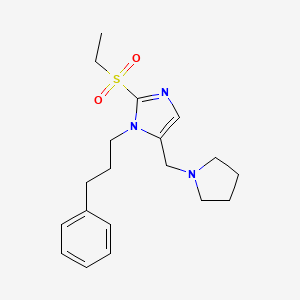
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiourea family, which is known for its diverse range of biological and chemical properties. In
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is complex and not fully understood. However, studies have shown that the compound interacts with a number of key proteins and enzymes in cancer cells, leading to the induction of apoptosis. Specifically, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have a number of other biochemical and physiological effects. For example, studies have shown that the compound exhibits potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been shown to have antioxidant properties, which could make it useful in the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea is its potent anti-cancer activity. This makes it a valuable tool for cancer researchers looking to develop new treatments for the disease. Additionally, the compound's anti-inflammatory and antioxidant properties make it useful for a wide range of other research applications. However, there are also some limitations to the use of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea in lab experiments. For example, the compound is highly toxic and must be handled with care. Additionally, its complex mechanism of action makes it difficult to study and understand fully.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea. One area of interest is in the development of new cancer treatments based on the compound's anti-cancer activity. Additionally, researchers may continue to explore the compound's anti-inflammatory and antioxidant properties for potential use in the treatment of other diseases. Finally, there is also potential for the development of new synthetic methods for N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea, which could lead to improved yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in the field of cancer research. Studies have shown that N-(3,4-dimethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)thiourea exhibits potent anti-cancer activity against a wide range of cancer cell lines. This is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-4-6-12(13(8-10)19(20)21)18-16(24)17-11-5-7-14(22-2)15(9-11)23-3/h4-9H,1-3H3,(H2,17,18,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUMHCXHJOZMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(4-methyl-2-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4114888.png)
![N-(2,3-dichlorophenyl)-2-[hydroxy(diphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4114895.png)
![methyl 5-ethyl-2-({[(2-methyl-4-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114897.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114901.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4114936.png)


![isopropyl 3-({[(4-allyl-5-{2-methyl-1-[(3-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4114958.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4114970.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4114975.png)
![N-(2,4-difluorophenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4114982.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4114983.png)
![(1R,9aR)-1-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4114991.png)